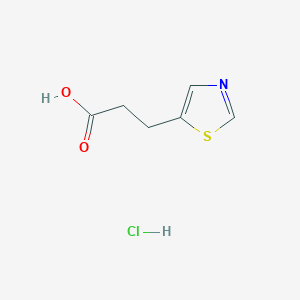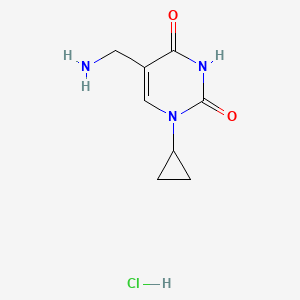
N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine
Descripción general
Descripción
“N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine” is a chemical compound with a molecular weight of 244.34 . It is also known by its IUPAC name, 2-benzyl-4-nitrosooctahydro-1H-isoindole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O/c18-16-15-8-4-7-13-10-17 (11-14 (13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine and related compounds have been used in various synthetic processes. A study describes the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, which is compared to O-mesitylenesulfonylhydroxylamine for its aminating efficiency, leading to the synthesis of polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).
- Hydroxylamine-O-sulfonic acid has been used as an efficient nucleophilic amination reagent, showcasing the synthetic versatility of hydroxylamine derivatives (Sączewski et al., 2011).
Biological and Medicinal Applications
- N-t-butyl hydroxylamine, a breakdown product of α-Phenyl-N-t-butyl nitrone, has been shown to delay senescence in human lung fibroblasts, highlighting potential therapeutic applications of N-hydroxylamine compounds in aging-related research (Atamna et al., 2000).
Analytical Chemistry Applications
- Hydroxylamine derivatives, such as N-benzoyl-N-phenylhydroxylamine, have been utilized in analytical chemistry for their reactivity with various metal ions, emphasizing their importance in chemical analysis and separation processes (Shendrikar, 1969).
Anticancer Research
- Metal(II) complexes derived from hydroxylamine derivatives have shown potent cytotoxicity against human liver cancer cell lines, suggesting their potential in anticancer drug development (El-Tabl et al., 2015).
Environmental and Corrosion Studies
- Hydroxylamine derivatives have been studied in corrosion science, particularly in the development of corrosion inhibitors for carbon steel in acidic solutions, demonstrating their practical application in industrial and environmental contexts (Hu et al., 2016).
Propiedades
IUPAC Name |
(NE)-N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBLIFXKQYDAG-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2/C(=N/O)/C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)





